2,4-Dimethylpentane-2,3,4-triol

Description

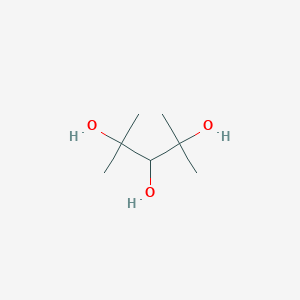

2,4-Dimethylpentane-2,3,4-triol is a branched aliphatic triol with the molecular formula C₇H₁₆O₃. Its structure features a pentane backbone substituted with hydroxyl (-OH) groups at positions 2, 3, and 4, and methyl (-CH₃) groups at positions 2 and 4. This unique arrangement of functional groups imparts distinct physicochemical properties, including moderate hydrophilicity (due to hydroxyl groups) and steric hindrance (from methyl branching).

Properties

CAS No. |

79418-09-0 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2,4-dimethylpentane-2,3,4-triol |

InChI |

InChI=1S/C7H16O3/c1-6(2,9)5(8)7(3,4)10/h5,8-10H,1-4H3 |

InChI Key |

AIUFBIQURVCZNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(C)(C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpentane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylpentane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes where the starting material, 2,4-Dimethylpentane, is subjected to catalytic oxidation. Catalysts such as platinum or palladium on carbon (Pt/C or Pd/C) can be used to facilitate the reaction, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpentane-2,3,4-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products

Oxidation: Formation of 2,4-Dimethylpentane-2,3,4-trione or corresponding carboxylic acids.

Reduction: Formation of 2,4-Dimethylpentane or partially reduced alcohols.

Substitution: Formation of halogenated derivatives or amines.

Scientific Research Applications

2,4-Dimethylpentane-2,3,4-triol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpentane-2,3,4-triol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidation-reduction reactions, substitution reactions, and the formation of hydrogen-bonded complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 2,4-Dimethylpentane-2,3,4-triol | C₇H₁₆O₃ | 3 hydroxyls, 2 methyls | Branched pentane with -OH at C2,3,4 |

| (2R,3S,4S)-pentane-2,3,4-triol | C₅H₁₂O₃ | 3 hydroxyls | Linear pentane with -OH at C2,3,4 |

| 2,4-Dimethylpentane | C₇H₁₆ | 2 methyls | Branched alkane (no hydroxyls) |

| Glycerol (propane-1,2,3-triol) | C₃H₈O₃ | 3 hydroxyls | Linear propane with -OH at C1,2,3 |

| Cholestane-3β,5α,6β-triol | C₂₇H₄₈O₃ | 3 hydroxyls, steroid backbone | Complex tetracyclic structure |

Physicochemical Properties

Boiling Point and Solubility: this compound: Expected to have a higher boiling point than 2,4-dimethylpentane (a hydrocarbon) due to hydrogen bonding from hydroxyl groups. However, its boiling point is likely lower than linear triols like glycerol (290°C) due to reduced hydrogen-bonding efficiency from steric hindrance . 2,4-Dimethylpentane: Boiling point ~80–90°C (estimated for branched C₇H₁₆), with high hydrophobicity . (2R,3S,4S)-pentane-2,3,4-triol: No explicit data, but linear triols typically exhibit higher boiling points than branched analogs.

This contrasts with cholestane-triol, which is highly hydrophobic due to its steroid backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.